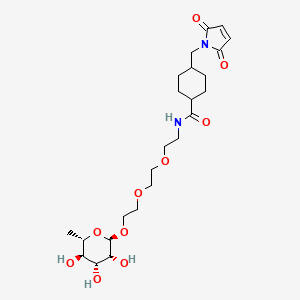

Rha-PEG3-SMCC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H38N2O10 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

4-[(2,5-dioxopyrrol-1-yl)methyl]-N-[2-[2-[2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethoxy]ethoxy]ethyl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C24H38N2O10/c1-15-20(29)21(30)22(31)24(36-15)35-13-12-34-11-10-33-9-8-25-23(32)17-4-2-16(3-5-17)14-26-18(27)6-7-19(26)28/h6-7,15-17,20-22,24,29-31H,2-5,8-14H2,1H3,(H,25,32)/t15-,16?,17?,20-,21+,22+,24+/m0/s1 |

InChI Key |

CLOIIBZJFRYAHR-LDTYLSHESA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCCOCCOCCNC(=O)C2CCC(CC2)CN3C(=O)C=CC3=O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCCOCCOCCNC(=O)C2CCC(CC2)CN3C(=O)C=CC3=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Dual Mechanism of Action of Rha-PEG3-SMCC in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Rha-PEG3-SMCC linker system within the context of Antibody-Drug Conjugate (ADC) development. This unique linker platform leverages a dual-pronged approach to combat cancer: direct, targeted cytotoxic payload delivery via a non-cleavable linker and a novel immune-stimulatory pathway mediated by its rhamnose component. This document outlines the core mechanisms, presents relevant experimental protocols, and visualizes the intricate biological processes involved.

Core Concept: A Dual-Mechanism ADC Platform

The this compound linker is a sophisticated chemical entity designed to connect a potent cytotoxic payload to a monoclonal antibody (mAb). Its structure comprises three key functional components:

-

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A well-established, non-cleavable linker.[1][2] Its maleimide group facilitates stable, covalent conjugation to sulfhydryl groups on the antibody, while the NHS ester end is used to attach the cytotoxic payload.[]

-

PEG3 (Polyethylene Glycol, 3 units): A short PEG chain that acts as a hydrophilic spacer. The inclusion of PEG moieties is known to improve the solubility and pharmacokinetic properties of ADCs, potentially reducing aggregation and enhancing in vivo stability.[][4][5]

-

Rha (Rhamnose): A rare sugar that functions as an Antibody-Recruiting Molecule (ARM).[6][7] This component is not involved in payload release but is designed to engage the host's immune system.

Unlike traditional ADCs that rely on a single mode of action, an ADC constructed with the this compound linker is engineered to attack malignant cells on two fronts:

-

Targeted Cytotoxicity: The antibody guides the ADC to tumor cells expressing a specific surface antigen. Following internalization, the non-cleavable SMCC linker ensures that the payload is released only after the complete degradation of the antibody in the lysosome.[][9][10]

-

Immune System Recruitment: The rhamnose moiety on the ADC surface can be recognized by abundant, naturally occurring anti-rhamnose antibodies present in human serum.[7][11][12] This forms a ternary complex on the cancer cell surface, flagging it for destruction by the immune system through mechanisms such as Complement-Dependent Cytotoxicity (CDC).[11][12][13]

This dual-action paradigm offers the potential for a synergistic anti-tumor effect, combining direct cell-killing with immune-mediated clearance.

Mechanism of Action: Signaling Pathways and Logical Flow

The efficacy of an this compound-based ADC is dependent on a sequence of distinct biological events. These events can be broken down into two parallel pathways originating from the ADC's localization to the tumor cell.

Pathway 1: Cytotoxic Payload Delivery (Non-Cleavable)

This pathway follows the established mechanism for non-cleavable ADCs:

-

Circulation & Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to its target antigen on the surface of a cancer cell.

-

Internalization: The entire ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[]

-

Lysosomal Trafficking: The complex is trafficked through the endosomal pathway to the lysosome.

-

Antibody Degradation: Inside the acidic and enzyme-rich environment of the lysosome, the antibody is proteolytically degraded into its constituent amino acids.[][10]

-

Payload Release & Action: This degradation releases the cytotoxic payload, which is still attached to the linker and a single amino acid (e.g., lysine or cysteine).[9] This active metabolite must then escape the lysosome, a process that may be dependent on specific lysosomal transporters like SLC46A3, to reach its intracellular target (e.g., microtubules or DNA) and induce apoptosis.[15]

Pathway 2: Immune-Mediated Cell Killing (Antibody Recruitment)

This pathway occurs on the cell surface and leverages the host's own immune system:

-

Tumor Cell Binding: The ADC binds to the target antigen on the cancer cell surface.

-

Recruitment of Natural Antibodies: Endogenous anti-rhamnose antibodies circulating in the serum recognize and bind to the rhamnose moieties presented on the ADC.[7][12]

-

Formation of Ternary Complex: This creates a ternary complex consisting of the cancer cell, the ADC, and the recruited natural antibodies.[16]

-

Immune Effector Function: The Fc regions of the recruited antibodies act as a signal for immune effector mechanisms. This can trigger the classical complement cascade, leading to the formation of a Membrane Attack Complex (MAC) on the tumor cell and subsequent cell lysis (Complement-Dependent Cytotoxicity, CDC).[16] Other mechanisms, such as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), may also be engaged.[17]

Quantitative Data Analysis

Effective characterization of an this compound ADC requires rigorous quantitative analysis. The following table summarizes key parameters that must be evaluated during development. Note: As this compound is a linker platform, specific values are dependent on the chosen antibody, payload, and conjugation strategy. The data presented here are representative examples.

| Parameter | Description | Typical Method(s) | Representative Data Example |

| Drug-to-Antibody Ratio (DAR) | The average number of payload molecules conjugated to a single antibody. It is a critical quality attribute affecting efficacy and safety.[18] | UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry.[19] | DAR = 3.8 |

| In Vitro Cytotoxicity (IC₅₀) | The concentration of ADC required to inhibit the growth of 50% of a cancer cell population in vitro. | Cell-based viability assays (e.g., MTT, CellTiter-Glo).[20][21] | Target-Positive Cells: 1.5 nMTarget-Negative Cells: >1000 nM |

| Plasma Stability | The stability of the linker and the ADC construct in plasma over time, often measured by the half-life (t½) of the intact conjugate. | ELISA, LC-MS/MS to measure intact ADC or released payload over time. | t½ = ~230 hours [in cynomolgus monkey for a stable linker] |

| Internalization Rate | The efficiency and speed at which the ADC is internalized by the target cell upon binding. | Flow Cytometry, Confocal Microscopy using pH-sensitive dyes.[22][23] | 60% internalization after 4 hours |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to characterize the function of an this compound ADC.

Protocol: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectrophotometry

This method is a straightforward approach to determine the average DAR, provided the payload has a distinct UV absorbance maximum from the antibody.[][25][26]

Methodology:

-

Determine Extinction Coefficients:

-

Accurately measure the concentration of the unconjugated antibody and the free payload-linker.

-

Measure the absorbance of the antibody at 280 nm (A₂₈₀) and at the payload's maximum absorbance wavelength (Aₘₐₓ). Calculate the antibody's extinction coefficients (εAb,₂₈₀ and εAb,ₘₐₓ).

-

Measure the absorbance of the payload-linker at 280 nm and its Aₘₐₓ. Calculate the payload's extinction coefficients (εDrug,₂₈₀ and εDrug,ₘₐₓ).

-

-

Measure ADC Absorbance:

-

Dilute the purified ADC sample to a suitable concentration in a compatible buffer (e.g., PBS).

-

Measure the absorbance of the ADC solution at both 280 nm (A_ADC,₂₈₀) and the payload's λₘₐₓ (A_ADC,ₘₐₓ).

-

-

Calculate Concentrations:

-

Use the following simultaneous equations (derived from the Beer-Lambert law) to solve for the molar concentrations of the antibody (C_Ab) and the drug (C_Drug) in the ADC sample:

-

A_ADC,₂₈₀ = (εAb,₂₈₀ * C_Ab) + (εDrug,₂₈₀ * C_Drug)

-

A_ADC,ₘₐₓ = (εAb,ₘₐₓ * C_Ab) + (εDrug,ₘₐₓ * C_Drug)

-

-

-

Calculate DAR:

-

The average DAR is the ratio of the molar concentrations: DAR = C_Drug / C_Ab.

-

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability to determine the ADC's potency (IC₅₀).[20][21][27][28]

Methodology:

-

Cell Plating:

-

Seed target-positive and target-negative cancer cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

-

-

ADC Treatment:

-

Prepare a serial dilution of the ADC, unconjugated antibody, and free payload in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated and medium-only (blank) controls.

-

Incubate for a period relevant to the payload's mechanism of action (typically 72-120 hours).

-

-

MTT Addition:

-

Add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate overnight in the dark at 37°C.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other wells.

-

Normalize the data to the untreated control wells (representing 100% viability).

-

Plot the cell viability (%) against the logarithm of the ADC concentration and fit a dose-response curve to determine the IC₅₀ value.

-

Protocol: ADC Internalization Assay using a pH-Sensitive Dye

This assay quantifies the internalization of the ADC into the acidic compartments (endosomes/lysosomes) of the cell.[22][23][29]

Methodology:

-

Antibody Labeling:

-

Conjugate the ADC (or unconjugated antibody as a control) with a pH-sensitive dye (e.g., pHrodo Red), which is non-fluorescent at neutral pH but fluoresces brightly in acidic environments.

-

Purify the labeled ADC to remove any free dye.

-

-

Cell Treatment:

-

Plate target cells in a 96-well plate (or use suspension cells) as per the cytotoxicity protocol.

-

Add the labeled ADC to the cells at a specified concentration (e.g., 10 µg/mL).

-

Incubate at 37°C for various time points (e.g., 1, 4, 8, 24 hours) to monitor the kinetics of internalization. A control plate should be kept at 4°C to measure surface binding without internalization.

-

-

Signal Detection:

-

Analyze the cells using a high-content imager or a flow cytometer.

-

Measure the fluorescence intensity (e.g., in the red channel for pHrodo Red).

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity (MFI) for each condition.

-

The increase in fluorescence over time at 37°C, relative to the 4°C control, indicates the extent of ADC internalization into acidic organelles.

-

Conclusion

The this compound linker represents an innovative advancement in ADC technology, creating a platform for developing dual-acting therapeutics. By combining the proven concept of targeted payload delivery via a stable, non-cleavable linker with a novel strategy for engaging the host immune system, ADCs built with this technology have the potential to achieve enhanced efficacy. The successful development and validation of such candidates rely on the rigorous application of the quantitative and functional assays detailed in this guide. This integrated approach to both design and evaluation is critical for translating the promise of this dual-mechanism platform into effective cancer therapies.

References

- 1. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 4. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. urncst.com [urncst.com]

- 7. researchgate.net [researchgate.net]

- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 10. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 11. kiesslinglab.com [kiesslinglab.com]

- 12. Rhamnose Glycoconjugates for the Recruitment of Endogenous Anti-carbohydrate Antibodies to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Antibody recruiting molecules (ARMs): synthetic immunotherapeutics to fight cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fc-binding antibody-recruiting molecules exploit endogenous antibodies for anti-tumor immune responses - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00017E [pubs.rsc.org]

- 18. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]

- 19. pharmiweb.com [pharmiweb.com]

- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cdn.origene.com [cdn.origene.com]

- 23. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]

- 25. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]

- 27. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 28. researchgate.net [researchgate.net]

- 29. creative-biolabs.com [creative-biolabs.com]

An In-Depth Technical Guide to the PEG3 Linker in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the monodisperse triethylene glycol (PEG3) linker, a critical tool in modern bioconjugation. We will explore its core properties, chemical functionalities, and pivotal applications in advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The document includes detailed data, experimental protocols, and workflow diagrams to support researchers in the practical application of PEG3 technology.

Core Concepts: The Role of PEG Linkers in Bioconjugation

Bioconjugation is the chemical process of covalently linking two or more molecules, where at least one is a biomolecule such as a protein or antibody.[1] Linkers, or crosslinkers, are the molecular bridges that make these connections possible. Among the most versatile and widely used are those based on Polyethylene Glycol (PEG).[2]

PEG linkers are prized for a unique combination of properties that are highly beneficial in biological systems:

-

Hydrophilicity: The repeating ethylene oxide units are highly water-soluble, which can increase the solubility of hydrophobic drugs or entire bioconjugates.[2][][4][5][6]

-

Biocompatibility: PEG is non-toxic and generally considered to have low immunogenicity, minimizing adverse immune responses.[4][7][8][9][10]

-

Flexibility: The PEG chain is flexible, providing conformational freedom to the conjugated molecules.[8]

-

"Stealth" Properties: PEG forms a hydration shell that can shield the attached biomolecule from enzymatic degradation and recognition by the immune system, often extending its circulation half-life.[5][8]

The "PEG3" linker is a monodisperse or discrete PEG (dPEG®) , meaning it has a precisely defined structure consisting of exactly three ethylene oxide units.[9][11] This uniformity is a significant advantage over traditional polydisperse PEG polymers, as it ensures batch-to-batch consistency and a homogenous final product with a precise molecular weight.[9][10]

Physicochemical and Quantitative Data

The defined structure of the PEG3 linker allows for precise calculations and predictable behavior in bioconjugates. Key quantitative properties are summarized below.

Table 1: Quantitative Properties of Common PEG3 Linker Derivatives

| Property | Amino-PEG3-Amine | m-PEG3-Acid | PEG3-(COOH)₂ |

|---|---|---|---|

| Chemical Formula | C₈H₂₀N₂O₃[12] | C₈H₁₆O₅[13] | C₈H₁₄O₇[14] |

| Molecular Weight (MW) | 192.26 g/mol [12] | 192.2 g/mol [13] | 222.2 g/mol [14] |

| Number of PEG Units | 3 | 3 | 3 |

| Estimated Contour Length | ~1.05 nm | ~1.05 nm | ~1.05 nm |

| Solubility | Water, DMSO[12] | Water, DMSO, DCM, DMF[13] | Water, DMSO, DCM, DMF[14] |

Note: Contour length is estimated based on a PEO unit length of approximately 0.35 nm.

PEG3 Linker Chemistry and Functionalization

PEG3 linkers are bifunctional, equipped with reactive groups at each terminus to facilitate covalent bond formation.[8] These groups can be identical (homobifunctional) or different (heterobifunctional), allowing for either one-step or multi-step conjugation strategies.

Table 2: Common Reactive Groups on PEG3 Linkers and Their Targets

| Reactive Group | Target Functional Group | Resulting Covalent Bond |

|---|---|---|

| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide |

| Maleimide | Sulfhydryl/Thiol (-SH) | Thioether |

| Alkyne (terminal) | Azide (-N₃) | Triazole (via Click Chemistry) |

| Azide (-N₃) | Alkyne, DBCO, BCN | Triazole / Cycloadduct |

| Carboxylic Acid (-COOH) | Primary Amine (-NH₂) | Amide (requires activation) |

| **Amine (-NH₂) ** | NHS Ester, Activated Carboxylic Acid | Amide |

| Aldehyde (-CHO) | Hydrazide, Aminooxy | Hydrazone, Oxime |

The choice of reactive group is critical and depends on the available functional groups on the biomolecule of interest (e.g., lysine amines or cysteine thiols on a protein).

Below is a generalized workflow for a typical bioconjugation experiment using a PEG3 linker.

Key Applications in Drug Development

The properties of the PEG3 linker make it exceptionally well-suited for sophisticated therapeutic platforms where precise molecular architecture is key to function and safety.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug directly to cancer cells.[] The linker connecting the antibody and the drug is a critical component influencing the ADC's stability, solubility, and efficacy.[4][15] Many potent payloads are highly hydrophobic, and conjugating them to an antibody can induce aggregation, leading to poor stability and rapid clearance from circulation.[4][16][17]

Incorporating a short, hydrophilic PEG3 linker helps mitigate this issue by increasing the overall solubility of the conjugate, thereby preventing aggregation and improving its pharmacokinetic profile.[5][11][16][18]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are novel therapeutic agents that co-opt the cell's own protein disposal machinery (the ubiquitin-proteasome system) to destroy specific disease-causing proteins.[19] A PROTAC is a heterobifunctional molecule consisting of a ligand that binds the target protein, a ligand that binds an E3 ubiquitin ligase, and a linker that connects the two.[10][19]

The linker's length and flexibility are critical for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG3 linker is frequently used in PROTAC design because its length is often optimal for inducing productive protein-protein interactions that lead to ubiquitination and subsequent degradation of the target protein.[19][20]

Experimental Protocol: Protein Labeling with a PEG3-NHS Ester

This protocol provides a general method for conjugating an amine-reactive PEG3 linker to a protein, such as an antibody.

Objective: To covalently attach a PEG3-NHS ester to primary amines (e.g., lysine residues) on a target protein.

Materials:

-

Target Protein (e.g., IgG antibody) at 2-10 mg/mL.

-

Amine-reactive PEG3 linker (e.g., Biotin-PEG3-NHS Ester).

-

Reaction Buffer: Phosphate-Buffered Saline (PBS) or Borate Buffer, pH 7.5–8.5.[2]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Solvent: Anhydrous Dimethylsulfoxide (DMSO) to dissolve the PEG3 linker.

-

Purification System: Size-Exclusion Chromatography (SEC) column or dialysis cassette (e.g., 10K MWCO).

Procedure:

-

Buffer Exchange: Ensure the target protein is in an amine-free buffer (like PBS or Borate) at the optimal pH range of 7.5-8.5. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Prepare Linker Stock Solution: Immediately before use, dissolve the PEG3-NHS ester in anhydrous DMSO to create a concentrated stock solution (e.g., 10-100 mM). NHS esters are moisture-sensitive.

-

Calculate Molar Excess: Determine the desired molar excess of the linker relative to the protein. A starting point is often a 10- to 20-fold molar excess.

-

Moles of Protein = (Protein mass in g) / (Protein MW in g/mol )

-

Volume of Linker Stock = (Moles of Protein × Molar Excess) / (Concentration of Linker Stock)

-

-

Conjugation Reaction: Add the calculated volume of the PEG3 linker stock solution to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Stop the reaction by adding the quenching buffer (e.g., to a final concentration of 50 mM Tris) to react with any excess NHS ester. Incubate for 15-30 minutes.

-

Purification: Remove the unreacted linker and byproducts.

-

Size-Exclusion Chromatography (SEC): This is the preferred method for separating the larger protein conjugate from the smaller, unreacted linker molecules.

-

Dialysis/Tangential Flow Filtration (TFF): Effective for removing small molecules from the final conjugate preparation.

-

Characterization:

-

Confirm successful conjugation and determine the degree of labeling using Mass Spectrometry (ESI-MS).[21]

-

Assess the purity and aggregation state of the final conjugate using SEC-HPLC.[22]

-

Visualize the increase in molecular weight using SDS-PAGE.

Conclusion

The PEG3 linker is a powerful and precise tool in the field of bioconjugation. Its monodisperse nature, combined with the inherent benefits of PEGylation—hydrophilicity, biocompatibility, and flexibility—enables the creation of homogenous, stable, and highly effective bioconjugates. For researchers in drug development, mastering the use of PEG3 linkers is essential for advancing next-generation therapeutics like ADCs and PROTACs, where precise control over molecular architecture directly translates to improved performance and safety.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. precisepeg.com [precisepeg.com]

- 4. adcreview.com [adcreview.com]

- 5. purepeg.com [purepeg.com]

- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. chempep.com [chempep.com]

- 9. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 10. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 11. books.rsc.org [books.rsc.org]

- 12. medkoo.com [medkoo.com]

- 13. m-PEG3-acid, 209542-49-4 | BroadPharm [broadpharm.com]

- 14. PEG3-(CH2CO2H)2, 13887-98-4 | BroadPharm [broadpharm.com]

- 15. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. adcreview.com [adcreview.com]

- 18. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. enovatia.com [enovatia.com]

- 22. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the SMCC Crosslinker in Antibody-Drug Conjugate Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic drugs. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the safety and efficacy of an ADC. Among the various linkers utilized, the non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker has emerged as a cornerstone in the development of stable and effective ADCs. This technical guide provides an in-depth exploration of the function of the SMCC crosslinker in ADC development, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding.

The SMCC linker is a heterobifunctional crosslinker, meaning it possesses two different reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[1][2] This dual reactivity allows for a two-step conjugation process, first reacting with primary amines (like the side chain of lysine residues) on the antibody and subsequently with a thiol group on the cytotoxic payload.[1][2] The resulting thioether bond is highly stable, a key characteristic of non-cleavable linkers.[] This stability ensures that the cytotoxic payload remains attached to the antibody while in systemic circulation, minimizing off-target toxicity and improving the therapeutic window.[4][5]

One of the most notable examples of an ADC utilizing the SMCC linker is Ado-trastuzumab emtansine (Kadcyla®, T-DM1), approved for the treatment of HER2-positive breast cancer.[][6][7] In T-DM1, the SMCC linker (referred to as MCC after conjugation) connects the anti-HER2 antibody trastuzumab to the potent microtubule inhibitor DM1.[][8]

Chemical Structure and Reaction Mechanism

The chemical structure of SMCC features a central cyclohexane ring, which imparts rigidity and stability to the linker.[9][10] The NHS ester is reactive towards primary amines at a pH range of 7-9, forming a stable amide bond.[1][11] The maleimide group, on the other hand, specifically reacts with sulfhydryl (thiol) groups at a pH of 6.5-7.5, creating a stable thioether bond.[1][11]

The conjugation process typically involves a two-step reaction:

-

Antibody Activation: The antibody is first reacted with SMCC. The NHS ester of SMCC forms a covalent amide bond with the ε-amino group of a lysine residue on the antibody surface.

-

Payload Conjugation: The thiol-containing cytotoxic drug is then added and reacts with the maleimide group of the now-activated antibody, forming a stable thioether linkage.

This sequential reaction process allows for controlled conjugation and purification of the intermediate products.

Quantitative Data on SMCC-Linked ADCs

The performance of an ADC is critically dependent on parameters such as the drug-to-antibody ratio (DAR) and linker stability. The following table summarizes key quantitative data for ADCs utilizing the SMCC crosslinker.

| ADC Name | Target Antigen | Cytotoxic Payload | Average DAR | Linker Stability | Reference |

| Ado-trastuzumab emtansine (T-DM1) | HER2 | DM1 | ~3.5 | High in circulation; 29% decrease in DAR in mice after 7 days | [][12] |

| IMGN529 | CD37 | DM1 | Not Specified | High | [9] |

| J2898A-SMCC-DM1 | EGFR | DM1 | 3.0 - 3.4 | Some loss of maytansinoid observed, slower than thiol-maleimide exchange in cysteine-linked ADCs | [7][13] |

| Anti-EGFR-SMCC-DM1 | EGFR | DM1 | Not Specified | Less active in some cell lines compared to cleavable linkers, suggesting trapping of the charged Lys-SMCC-DM1 catabolite in lysosomes. | [14] |

Experimental Protocols

Protocol for SMCC Conjugation to an Antibody

This protocol outlines a general procedure for the two-step conjugation of a thiol-containing drug to an antibody using the SMCC crosslinker.

Materials:

-

Antibody (Protein-NH2) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)

-

SMCC crosslinker

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Thiol-containing cytotoxic drug (Protein-SH)

-

Conjugation Buffer A: Amine-free buffer, pH 7.2-7.5 (e.g., PBS)

-

Conjugation Buffer B: Sulfhydryl-free buffer, pH 6.5-7.5

-

Desalting column

-

Reaction tubes

-

Spectrophotometer

Procedure:

-

Antibody Preparation: Prepare the antibody solution in Conjugation Buffer A. The concentration will influence the molar excess of SMCC required.

-

SMCC Solution Preparation: Immediately before use, dissolve SMCC in DMSO or DMF to a stock concentration (e.g., 10 mM).

-

Antibody Activation:

-

Purification of Activated Antibody: Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer A.[2][4]

-

Payload Conjugation:

-

Purification of the ADC: Purify the final ADC from unreacted drug and other byproducts using a suitable method such as size-exclusion chromatography or dialysis.

-

Characterization: Characterize the ADC for parameters such as DAR, aggregation, and purity using techniques like UV-Vis spectroscopy, size-exclusion chromatography (SEC), and mass spectrometry.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxic potential of an SMCC-linked ADC on cancer cell lines.

Materials:

-

Target cancer cell line (expressing the target antigen)

-

Control cell line (negative for the target antigen)

-

Complete cell culture medium

-

ADC of interest

-

Control antibody

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the target and control cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16][17]

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and the control antibody in complete cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of the ADC or control antibody. Include untreated cells as a control.

-

-

Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 48-72 hours).[17]

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[16][17]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[16][17]

-

Absorbance Reading: Read the absorbance at 570 nm using a plate reader.[16][17]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Signaling Pathway: Mechanism of Action of a HER2-Targeted ADC (e.g., T-DM1)

Caption: Mechanism of action of a HER2-targeted ADC utilizing an SMCC linker.

Experimental Workflow: ADC Development and Characterization

Caption: General workflow for the development and characterization of an SMCC-linked ADC.

Conclusion

The SMCC crosslinker has proven to be a robust and reliable tool in the development of antibody-drug conjugates. Its heterobifunctional nature allows for a controlled and specific conjugation process, while the resulting non-cleavable thioether bond provides the necessary stability for targeted drug delivery. The clinical success of Kadcyla® is a testament to the effectiveness of this linker technology. As the field of ADCs continues to evolve, a thorough understanding of the principles and methodologies associated with linkers like SMCC remains paramount for the design of the next generation of highly effective and safe cancer therapeutics. This technical guide provides a foundational resource for researchers and developers working to harness the power of ADCs in the fight against cancer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. assets.fishersci.com [assets.fishersci.com]

- 4. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]

- 5. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 6. Trastuzumab-DM1 (T-DM1) retains all the mechanisms of action of trastuzumab and efficiently inhibits growth of lapatinib insensitive breast cancer | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Why Human epidermal growth factor receptor 2 (HER2) is an attractive target for ADC | AxisPharm [axispharm.com]

- 9. Trastuzumab-DM1 (T-DM1) retains all the mechanisms of action of trastuzumab and efficiently inhibits growth of lapatinib insensitive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. researchgate.net [researchgate.net]

- 13. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

Rha-PEG3-SMCC: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Rha-PEG3-SMCC, a heterobifunctional crosslinker integral to the development of advanced antibody-drug conjugates (ADCs). This document details the physicochemical properties of this compound, outlines a representative experimental protocol for its use in ADC synthesis, and illustrates the key biological pathways involved in the mechanism of action of the resulting conjugates. The information is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of targeted cancer therapeutics.

Introduction to this compound

This compound is a specialized chemical linker designed for the covalent attachment of cytotoxic payloads to monoclonal antibodies (mAbs). It is composed of three key functional moieties:

-

Rhamnose (Rha): A deoxy hexose sugar that can potentially play a role in modulating the physicochemical properties of the ADC or in biological recognition processes. Some studies suggest that rhamnose conjugates can recruit natural antibodies, potentially enhancing complement-dependent cytotoxicity.[1]

-

Polyethylene Glycol (PEG3): A short, hydrophilic PEG spacer consisting of three ethylene glycol units. The PEG moiety enhances the solubility and stability of the ADC, reduces aggregation, and can improve its pharmacokinetic profile.[2]

-

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): A widely used heterobifunctional crosslinker. It contains an N-hydroxysuccinimide (NHS) ester for reaction with primary amines and a maleimide group for reaction with sulfhydryl (thiol) groups.[3][]

Functionally, this compound is a non-cleavable linker. This means that the cytotoxic payload is released from the antibody only after the entire ADC is internalized by the target cell and the antibody component is degraded within the lysosome.[5][6][7] This mechanism of action contributes to the stability of the ADC in systemic circulation, minimizing off-target toxicity.[]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2794904-62-2 | [8] |

| Molecular Weight | 514.57 g/mol | [8] |

| Molecular Formula | C₂₄H₃₈N₂O₁₀ | [8] |

| Chemical Name | 4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)-N-(2-(2-(2-(((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethyl)cyclohexane-1-carboxamide | [8] |

| Storage | 2-8°C Refrigerator | [8] |

Experimental Protocol: Synthesis of an Antibody-Drug Conjugate

The following is a representative two-step protocol for the conjugation of a cytotoxic drug to a monoclonal antibody using a linker analogous to this compound. This protocol is based on established methods for SMCC and PEGylated SMCC linkers.[9][10]

Materials:

-

Monoclonal antibody (mAb) with available lysine residues.

-

Cytotoxic drug with a free primary amine group.

-

This compound linker.

-

Reducing agent (e.g., TCEP).

-

Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.4.

-

Quenching reagent (e.g., L-cysteine).

-

Desalting columns.

-

Anhydrous DMSO or DMF.

Step 1: Activation of the Cytotoxic Drug with this compound

-

Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolution: Prepare a stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO or DMF.

-

Reaction: Dissolve the amine-containing cytotoxic drug in the conjugation buffer. Add the this compound stock solution to the drug solution at a defined molar excess.

-

Incubation: React the mixture at room temperature for 1-2 hours.

-

Purification: Remove the excess, unreacted linker and byproducts via desalting or dialysis to obtain the drug-linker intermediate.

Step 2: Conjugation of the Drug-Linker Intermediate to the Monoclonal Antibody

-

Antibody Reduction: If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the mAb using a reducing agent like TCEP. The concentration of the reducing agent should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Purification of Reduced Antibody: Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.

-

Conjugation Reaction: Immediately combine the reduced and purified mAb with the activated drug-linker intermediate from Step 1.

-

Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight. The maleimide group of the linker will react with the free sulfhydryl groups on the reduced antibody to form a stable thioether bond.

-

Quenching: Add a quenching reagent, such as L-cysteine, to cap any unreacted maleimide groups.

-

Final Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or other appropriate methods to remove unconjugated drug-linker and other impurities.

-

Characterization: Characterize the final ADC for purity, DAR, and aggregation.

Signaling Pathways and Mechanism of Action

ADCs developed with non-cleavable linkers like this compound typically follow a well-defined intracellular pathway to exert their cytotoxic effects. A common target for such ADCs is the HER2 receptor, which is overexpressed in various cancers, including breast cancer.[6][11]

HER2 Signaling and ADC Internalization

The diagram below illustrates the initial steps of the ADC's mechanism of action, from binding to the HER2 receptor to internalization.

Caption: ADC binding to HER2 and subsequent internalization.

Lysosomal Degradation and Payload Release

Once internalized, the ADC-HER2 complex is trafficked through the endosomal-lysosomal pathway. The acidic environment and proteolytic enzymes within the lysosome lead to the degradation of the antibody, releasing the cytotoxic payload.

Caption: Intracellular trafficking and payload release.

Experimental Workflow

The logical workflow for the development and application of an ADC using this compound is depicted below.

Caption: Workflow for ADC development and application.

Conclusion

This compound is a sophisticated, non-cleavable linker that enables the creation of stable and effective antibody-drug conjugates. Its design, incorporating a hydrophilic PEG spacer and a potentially immuno-modulatory rhamnose moiety, offers advantages for the development of next-generation targeted therapies. The provided technical information and representative protocols serve as a valuable resource for researchers in the field of oncology and drug development, facilitating the rational design and synthesis of novel ADCs with improved therapeutic indices.

References

- 1. researchgate.net [researchgate.net]

- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 抗体-药物偶联物 | MCE [medchemexpress.cn]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. proteochem.com [proteochem.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. researchgate.net [researchgate.net]

Rha-PEG3-SMCC: A Technical Guide to Solubility and Stability for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Rha-PEG3-SMCC, a heterobifunctional crosslinker crucial for the development of antibody-drug conjugates (ADCs). Understanding these core characteristics is paramount for the successful formulation, storage, and in vivo performance of ADCs. This document outlines available data, provides detailed experimental protocols, and visualizes key processes to support your research and development endeavors.

Core Concepts: Understanding this compound

This compound is a non-cleavable linker used to conjugate a payload to an antibody or other targeting moiety.[1][2][3] Its structure comprises three key components:

-

Rhamnose (Rha): A deoxy hexose sugar that can enhance hydrophilicity and potentially influence cell uptake.

-

Polyethylene Glycol (PEG3): A short, three-unit polyethylene glycol chain that improves water solubility and provides a flexible spacer arm.

-

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): A widely used crosslinker containing an NHS ester for reaction with primary amines and a maleimide for reaction with sulfhydryl groups.[4][5][6]

The combination of these components in a non-cleavable format results in an ADC where the linker and payload remain attached to the antibody after internalization, leading to a distinct pharmacological profile compared to ADCs with cleavable linkers.

Solubility Profile

Precise quantitative solubility data for this compound is not publicly available. However, based on the properties of its constituent parts and information on similar compounds, a qualitative and semi-quantitative understanding can be derived.

The PEG and rhamnose moieties are incorporated to increase the aqueous solubility of the linker, a critical feature when conjugating hydrophobic drug payloads. The SMCC component, on its own, is not water-soluble and requires dissolution in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[4][5][6] For conjugation reactions, a stock solution of this compound is typically prepared in an organic solvent and then added to the aqueous reaction buffer containing the antibody, ensuring the final concentration of the organic solvent is kept low (typically below 10%) to maintain protein stability.[4][5][6]

| Solvent | Solubility Profile | Recommendations & Considerations |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended. The PEG and rhamnose components enhance solubility compared to SMCC alone, but aggregation of a hydrophobic payload-linker conjugate is still possible. |

| Dimethylsulfoxide (DMSO) | Soluble | Recommended for preparing stock solutions. A datasheet for a similar compound, DM1-SMCC, indicates a solubility of approximately 12 mg/mL in DMSO.[7] |

| Dimethylformamide (DMF) | Soluble | An alternative to DMSO for stock solution preparation. A datasheet for DM1-SMCC suggests a solubility of around 16 mg/mL in DMF.[7] |

Stability Characteristics

The stability of this compound is a critical factor for its storage, handling, and the ultimate stability of the resulting ADC.

Storage Stability

Vendor datasheets provide the following storage recommendations, which reflect the stability of the compound in both solid and solution forms.

| Format | Storage Temperature | Duration |

| Powder | -20°C | 2 years[1] |

| In DMSO | 4°C | 2 weeks[1] |

| In DMSO | -80°C | 6 months[1] |

pH-Dependent Stability

The stability of the functional groups of the SMCC linker is highly dependent on pH.

-

NHS Ester: The N-hydroxysuccinimide ester is susceptible to hydrolysis, with the rate of hydrolysis increasing with higher pH.[5][6][8] It is most stable at neutral to slightly acidic pH and should be used promptly after dissolution.

-

Maleimide Group: The maleimide group is more stable than the NHS ester but can also undergo hydrolysis at pH values above 7.5.[6][8] For optimal stability of the maleimide-antibody conjugate, a pH range of 6.5-7.5 is recommended.[5][6][8] The cyclohexane ring in the SMCC structure provides some steric hindrance that decreases the rate of maleimide hydrolysis compared to linkers without this feature.[8]

Experimental Protocols

The following is a general protocol for the two-step conjugation of a payload to an antibody using this compound. This protocol is based on standard methods for SMCC-mediated conjugation and should be optimized for specific antibodies and payloads.

Materials

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

This compound

-

Anhydrous DMSO or DMF

-

Sulfhydryl-containing payload

-

Reducing agent (e.g., DTT or TCEP)

-

Desalting columns

-

Reaction buffers (e.g., PBS, pH 7.2-7.5 for amine reaction; PBS, pH 6.5-7.0 for thiol reaction)

-

Quenching reagent (e.g., L-cysteine or N-acetylcysteine)

Procedure

Step 1: Antibody Modification with this compound

-

Antibody Preparation: Prepare the antibody solution at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

-

This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a known concentration (e.g., 10-20 mM).

-

Conjugation Reaction: Add a calculated molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio will depend on the antibody and the desired drug-to-antibody ratio (DAR) and should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

-

Purification: Remove excess, unreacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.0).

Step 2: Conjugation of Payload to Modified Antibody

-

Payload Preparation: Dissolve the sulfhydryl-containing payload in a suitable solvent. If the payload has a disulfide bond, it may need to be reduced with a reducing agent like DTT or TCEP, followed by purification to remove the reducing agent.

-

Conjugation Reaction: Add the prepared payload to the purified maleimide-activated antibody solution.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction should be performed in a buffer with a pH between 6.5 and 7.5.

-

Quenching: Quench any unreacted maleimide groups by adding a quenching reagent such as L-cysteine or N-acetylcysteine.

-

Final Purification: Purify the resulting ADC using a suitable method, such as size exclusion chromatography (SEC) or dialysis, to remove unreacted payload and other small molecules.

Visualizing Key Processes

Experimental Workflow for ADC Synthesis

The following diagram illustrates the two-step experimental workflow for creating an antibody-drug conjugate using this compound.

Caption: Two-step conjugation workflow for ADC synthesis.

ADC Internalization and Lysosomal Processing

This diagram illustrates the intracellular fate of an ADC synthesized with a non-cleavable linker like this compound.

Caption: Intracellular pathway of a non-cleavable ADC.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. store.sangon.com [store.sangon.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Rha-PEG3-SMCC: A Technical Guide to its Discovery and Development for Enhanced Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and development of Rha-PEG3-SMCC, a key component in the creation of antibody-hapten conjugates designed to enhance the effector functions of monoclonal antibodies (mAbs) for cancer immunotherapy. The core of this technology lies in the site-specific conjugation of a rhamnose (Rha) hapten to an antibody via a polyethylene glycol (PEG) linker with a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker. This guide details the timeline of this development, presents key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the underlying mechanisms and workflows. The information is primarily derived from the seminal work of Zhou et al., published in the Journal of Medicinal Chemistry in 2022, which introduced this innovative approach to amplify the immune system's response against cancer cells.

Introduction: A Novel Strategy to Magnify Antibody Effector Functions

The therapeutic efficacy of monoclonal antibodies in oncology can be limited. A groundbreaking strategy to overcome this involves harnessing the power of the endogenous immune system more effectively. The development of this compound is central to a novel approach that conjugates a rhamnose (Rha) hapten to a monoclonal antibody, such as rituximab. This creates "octopus-like" conjugates that can recruit natural anti-Rha antibodies present in the bloodstream to the surface of cancer cells. This, in turn, forms a potent immune complex that significantly magnifies the antibody's natural Fc effector functions, namely Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC), leading to enhanced tumor cell lysis.[1][2][3]

Development Timeline

The conceptualization and preclinical validation of Rha-PEG-SMCC technology, as presented by Zhou et al., can be summarized in the following key phases:

-

Concept Development (Prior to 2021): Based on the principle of recruiting endogenous antibodies to enhance immunotherapy, researchers hypothesized that conjugating a common hapten, like rhamnose, to a therapeutic antibody could amplify its anti-tumor effects.

-

Chemical Synthesis and Conjugation (2021): The research team, led by Kun Zhou, designed and synthesized a series of rhamnose-PEG-maleimide linkers with varying PEG chain lengths (PEG2, PEG3, etc.). These were then conjugated to the antibody rituximab using the SMCC crosslinker. The synthesis of these conjugates was a critical step, enabling the systematic evaluation of linker length on biological activity.

-

In Vitro Efficacy Studies (2021): A series of in vitro experiments were conducted to assess the ability of the rituximab-Rha conjugates to induce ADCC and CDC. These studies identified an optimal conjugate, designated R2 (with a PEG2 linker), that demonstrated superior cancer cell-killing activity.

-

In Vivo Antitumor Efficacy Evaluation (2021): The most promising conjugate from in vitro studies was advanced to in vivo testing in a xenograft mouse model of lymphoma. The results demonstrated a significant reduction in tumor growth compared to the unconjugated antibody.

-

Publication of Findings (2022): The comprehensive findings, detailing the synthesis, in vitro, and in vivo data, were published in the Journal of Medicinal Chemistry, providing the first public disclosure and scientific validation of the Rha-PEG-SMCC conjugation strategy.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of rituximab-Rha conjugates.

Table 1: In Vitro Complement-Dependent Cytotoxicity (CDC) of Rituximab-Rha Conjugates

| Conjugate | Linker | Max Lysis (%) | EC50 (nM) |

| Rituximab | - | ~20 | >100 |

| R1 | PEG1 | ~60 | ~10 |

| R2 | PEG2 | ~80 | ~5 |

| R3 | PEG3 | ~70 | ~8 |

Data are approximated from graphical representations in Zhou et al., 2022.

Table 2: In Vitro Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) of Rituximab-Rha Conjugates

| Conjugate | Linker | Max Lysis (%) | EC50 (nM) |

| Rituximab | - | ~40 | ~0.1 |

| R1 | PEG1 | ~70 | ~0.05 |

| R2 | PEG2 | ~85 | ~0.02 |

| R3 | PEG3 | ~75 | ~0.04 |

Data are approximated from graphical representations in Zhou et al., 2022.

Table 3: In Vivo Antitumor Efficacy in a Raji Xenograft Model

| Treatment Group | Average Tumor Volume (mm³) at Day 21 |

| Vehicle Control | ~1500 |

| Rituximab | ~800 |

| Rituximab-Rha (R2) | ~200 |

Data are approximated from graphical representations in Zhou et al., 2022.

Experimental Protocols

Synthesis of Rha-PEGn-Maleimide Linkers

The synthesis of the rhamnose-PEG-maleimide linkers is a multi-step process. The following is a generalized protocol based on the descriptions in the primary literature.

-

Glycosylation: A protected rhamnose derivative is activated and coupled with a PEG linker containing a terminal azide group.

-

Reduction: The azide group on the PEG linker is reduced to an amine.

-

Maleimide Functionalization: The resulting amine is reacted with a maleimide-containing activated ester, such as SMCC, to yield the final Rha-PEGn-maleimide linker.

-

Purification: The final product is purified using column chromatography.

Preparation of Rituximab-Rha Conjugates

-

Antibody Reduction: Rituximab is partially reduced using a mild reducing agent, such as dithiothreitol (DTT), to expose free sulfhydryl groups in the hinge region.

-

Conjugation: The Rha-PEGn-maleimide linker is added to the reduced antibody solution. The maleimide group of the linker reacts with the free sulfhydryl groups on the antibody to form a stable thioether bond.

-

Purification: The resulting antibody-hapten conjugate is purified by size-exclusion chromatography to remove any unreacted linker and other small molecules.

Complement-Dependent Cytotoxicity (CDC) Assay

-

Cell Seeding: Target cancer cells (e.g., Raji cells) are seeded in a 96-well plate.

-

Antibody Incubation: The cells are incubated with serial dilutions of the rituximab-Rha conjugates or control antibody.

-

Complement Addition: A source of active complement (e.g., normal human serum) is added to each well.

-

Incubation: The plate is incubated for a defined period (e.g., 2-4 hours) at 37°C.

-

Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: The percentage of cell lysis is calculated relative to control wells, and EC50 values are determined.

Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Assay

-

Cell Preparation: Target cancer cells are labeled with a fluorescent dye (e.g., calcein AM) and seeded in a 96-well plate. Effector cells, such as natural killer (NK) cells or peripheral blood mononuclear cells (PBMCs), are prepared.

-

Antibody Incubation: The target cells are incubated with serial dilutions of the rituximab-Rha conjugates or control antibody.

-

Co-culture: Effector cells are added to the wells containing the antibody-opsonized target cells at a specific effector-to-target ratio.

-

Incubation: The co-culture is incubated for a defined period (e.g., 4-6 hours) at 37°C.

-

Lysis Measurement: The release of the fluorescent dye from lysed target cells into the supernatant is measured using a fluorescence plate reader.

-

Data Analysis: The percentage of specific lysis is calculated, and EC50 values are determined.

In Vivo Xenograft Model

-

Tumor Implantation: Immunocompromised mice (e.g., SCID mice) are subcutaneously or intravenously injected with a suspension of human lymphoma cells (e.g., Raji cells).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment groups and administered with the vehicle control, rituximab, or the rituximab-Rha conjugate via intravenous injection.

-

Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.

-

Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of enhanced antitumor immunity by Rituximab-Rha conjugate.

Experimental Workflow for Conjugate Synthesis and Evaluation

Caption: Workflow for synthesis and evaluation of Rituximab-Rha conjugates.

Conclusion

The development of this compound and its application in creating antibody-hapten conjugates represents a significant advancement in the field of cancer immunotherapy. The preclinical data strongly support the hypothesis that recruiting endogenous antibodies to the tumor surface can markedly enhance the cytotoxic potential of therapeutic monoclonal antibodies. This technical guide provides a comprehensive summary of the discovery, development, and experimental validation of this promising technology. Further research is warranted to explore the full clinical potential of this innovative approach in various cancer types and in combination with other immunotherapies.

References

Methodological & Application

Application Notes and Protocols for Rha-PEG3-SMCC Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC. Rha-PEG3-SMCC is a novel, heterobifunctional linker designed for the site-specific conjugation of payloads to antibodies. This linker incorporates three key elements:

-

Rhamnose (Rha): A deoxy hexose sugar that can be used for targeting or to modulate the immune response. Rhamnose glycoconjugates have been shown to recruit endogenous anti-carbohydrate antibodies, potentially enhancing effector functions like complement-dependent cytotoxicity (CDC).[1][2][3][4][5]

-

Polyethylene Glycol (PEG3): A short PEG chain that enhances the solubility, stability, and pharmacokinetic properties of the ADC.[6][][8] The PEG linker can also create a protective shield around the payload, reducing aggregation and immunogenicity.[8]

-

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): A widely used crosslinker that facilitates the covalent attachment of the linker to the antibody. The N-hydroxysuccinimide (NHS) ester end of SMCC reacts with primary amines, while the maleimide end reacts with sulfhydryl groups.[9][10]

This document provides a detailed protocol for the site-specific conjugation of a drug payload to an antibody using a chemoenzymatic approach involving the this compound linker.

Principle of the Method

This protocol utilizes a chemoenzymatic strategy for site-specific antibody conjugation. This method involves the enzymatic modification of the antibody's N-linked glycans in the Fc region to introduce a unique chemical handle for the subsequent attachment of the this compound linker-payload.[11][12][13][14][15][16][17] This approach ensures a homogenous drug-to-antibody ratio (DAR) and preserves the integrity of the antigen-binding sites.

The overall workflow is as follows:

-

Antibody Glycan Remodeling: The native heterogeneous N-glycans on the antibody's Fc region are first trimmed using an endoglycosidase.

-

Enzymatic Incorporation of a "Click" Handle: A modified sugar nucleotide containing a bioorthogonal "click" chemistry handle (e.g., an azide) is then enzymatically attached to the trimmed glycan using a specific glycosyltransferase.

-

Linker-Payload Preparation: The this compound linker is reacted with the drug payload to form a reactive intermediate.

-

Antibody-Linker Conjugation: The azide-modified antibody is reacted with the alkyne-functionalized this compound-payload via a copper-free click chemistry reaction.

-

Purification and Characterization: The resulting ADC is purified and characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.

Data Presentation

Table 1: Representative Quantitative Data for this compound Antibody Conjugation

| Parameter | Result | Method | Reference |

| Conjugation Efficiency | |||

| Antibody Recovery | > 90% | Size Exclusion Chromatography (SEC) | [14] |

| Linker-Payload Incorporation | > 95% | Hydrophobic Interaction Chromatography (HIC) | [18] |

| Drug-to-Antibody Ratio (DAR) | |||

| Average DAR | 1.8 - 2.0 | HIC-UV, LC-MS | [18][19][20] |

| Homogeneity (DAR2 species) | > 95% | HIC-UV | [19][20] |

| Stability | |||

| In Vitro Plasma Stability (Human, 7 days) | > 95% ADC remaining | ELISA, LC-MS | [18][21] |

| Thermal Stability (Tm) | Minimal change from native antibody | Differential Scanning Calorimetry (DSC) | [21] |

Experimental Protocols

Materials and Reagents

-

Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)

-

Endoglycosidase (e.g., EndoS2)

-

Galactosyltransferase (e.g., β-1,4-GalT1 Y289L mutant)

-

UDP-GalNAz (UDP-N-azidoacetylgalactosamine)

-

This compound linker

-

Drug payload with a suitable reactive group (e.g., a thiol for reaction with the maleimide)

-

DBCO-functionalized payload (for click chemistry)

-

Reaction buffers (e.g., Tris, PBS)

-

Reducing agent (e.g., TCEP)

-

Quenching reagent (e.g., N-acetyl cysteine)

-

Purification columns (e.g., SEC, HIC)

-

Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC/UPLC system, Mass Spectrometer)

Part 1: Chemoenzymatic Modification of the Antibody

This part of the protocol describes the site-specific introduction of an azide handle onto the antibody's Fc glycans.

-

Deglycosylation of the Antibody:

-

Prepare the antibody at a concentration of 5-10 mg/mL in a suitable reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

-

Add EndoS2 to the antibody solution at an enzyme-to-antibody ratio of 1:100 (w/w).

-

Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

-

Monitor the deglycosylation process by SDS-PAGE or LC-MS analysis.

-

-

Enzymatic Incorporation of the Azide Handle:

-

To the deglycosylated antibody solution, add UDP-GalNAz to a final concentration of 1-5 mM.

-

Add the galactosyltransferase (β-1,4-GalT1 Y289L) to a final concentration of 0.1-0.5 mg/mL.

-

Incubate the reaction at 30°C for 12-24 hours with gentle agitation.

-

Purify the azide-modified antibody using a suitable method, such as protein A affinity chromatography or size exclusion chromatography (SEC), to remove the enzymes and excess reagents.

-

Part 2: Preparation of the this compound-Payload Conjugate

This part of the protocol describes the conjugation of the drug payload to the this compound linker. This example assumes the payload has a thiol group for reaction with the maleimide of SMCC.

-

Dissolve the this compound linker in a suitable organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM.

-

Dissolve the thiol-containing drug payload in a suitable solvent.

-

React the linker and payload:

-

In a reaction buffer (e.g., PBS with EDTA, pH 7.0-7.5), combine the this compound linker and the drug payload at a molar ratio of 1.1:1 (linker:payload).

-

Incubate the reaction at room temperature for 1-2 hours.

-

The resulting this compound-payload conjugate can be used in the next step, often without further purification if the reaction goes to completion.

-

Part 3: Antibody-Linker Conjugation via Click Chemistry

This part of the protocol describes the final conjugation of the this compound-payload to the azide-modified antibody. This requires the payload to be functionalized with a DBCO group for copper-free click chemistry.

-

Prepare the azide-modified antibody at a concentration of 2-5 mg/mL in a reaction buffer (e.g., PBS, pH 7.4).

-

Add the DBCO-functionalized this compound-payload to the antibody solution at a 3-5 fold molar excess.

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle agitation.

-

Monitor the conjugation reaction by HIC-HPLC or LC-MS to determine the formation of the ADC and the consumption of the starting materials.

-

Purify the final ADC using SEC to remove any unreacted linker-payload and other small molecules.

Part 4: Characterization of the this compound ADC

-

Determination of Drug-to-Antibody Ratio (DAR):

-

UV-Vis Spectrophotometry: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload. The DAR can be calculated using the Beer-Lambert law.

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas of the different species.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most accurate determination of the DAR and the distribution of different drug-loaded species.

-

-

Analysis of Purity and Aggregation:

-

Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to detect any aggregation.

-

SDS-PAGE: SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and the covalent attachment of the linker-payload.

-

-

Assessment of Stability:

-

In Vitro Plasma Stability: Incubate the ADC in human or animal plasma at 37°C for a defined period (e.g., 7 days) and analyze the stability of the conjugate by ELISA or LC-MS to measure the amount of intact ADC remaining.

-

Thermal Stability: Use differential scanning calorimetry (DSC) to determine the melting temperature (Tm) of the ADC and compare it to the unconjugated antibody to assess if the conjugation process has affected its structural stability.

-

Visualizations

Caption: Experimental workflow for this compound antibody conjugation.

Caption: General mechanism of action for an antibody-drug conjugate.[22][23][24][][26]

References

- 1. researchgate.net [researchgate.net]

- 2. Rhamnose Glycoconjugates for the Recruitment of Endogenous Anti-carbohydrate Antibodies to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic antibody-rhamnose cluster conjugates show potent complement-dependent cell killing by recruiting natural antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhamnose Glycoconjugates for the Recruitment of Endogenous Anti‐Carbohydrate Antibodies to Tumor Cells [scite.ai]

- 6. mdpi.com [mdpi.com]

- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Glycan Enzymatic Modification-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]

- 12. A glyco-engineering approach for site-specific conjugation to Fab glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Evaluation of Two Chemoenzymatic Glycan Remodeling Approaches to Generate Site-Specific Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rapidnovor.com [rapidnovor.com]

- 16. Chemoenzymatic synthesis of glycoengineered IgG antibodies and glycosite-specific antibody–drug conjugates | Springer Nature Experiments [experiments.springernature.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 22. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]

- 24. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]

- 26. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Rha-PEG3-SMCC Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the bioconjugation of Rha-PEG3-SMCC to proteins, with a primary focus on antibody-drug conjugate (ADC) development. The protocols outlined below are based on established methods for heterobifunctional succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinkers.

Introduction

This compound is a heterobifunctional crosslinker used in bioconjugation, particularly for the development of ADCs.[1][2][3] It comprises three key components:

-

Rhamnose (Rha): A sugar moiety that can potentially enhance solubility and influence the pharmacokinetic properties of the conjugate.

-

Polyethylene Glycol (PEG3): A short PEG spacer that increases hydrophilicity and provides spatial separation between the conjugated molecules.

-

SMCC: A linker containing an N-hydroxysuccinimide (NHS) ester and a maleimide group.[4]

The NHS ester reacts with primary amines (e.g., lysine residues on an antibody) to form a stable amide bond, while the maleimide group reacts with sulfhydryl (thiol) groups (e.g., from reduced cysteine residues on an antibody or a thiol-containing payload) to form a stable thioether bond.[4][5] This two-step reaction process allows for the controlled conjugation of two different molecules.[4]

Reaction Mechanism

The bioconjugation process with this compound follows a two-step reaction pathway. First, the NHS ester of the linker reacts with primary amines on the protein (e.g., an antibody) to form a stable maleimide-activated intermediate. Following the removal of excess linker, this intermediate is then reacted with a sulfhydryl-containing molecule (e.g., a cytotoxic drug) to form the final, stable conjugate.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of an ADC created with this compound and the experimental workflow for its synthesis.

Caption: ADC Internalization and Drug Release Pathway.

References

Application Notes and Protocols for Targeted Drug Delivery Using Rha-PEG3-SMCC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rha-PEG3-SMCC is a heterobifunctional linker designed for the development of Antibody-Drug Conjugates (ADCs). ADCs are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The this compound linker covalently attaches the cytotoxic payload to the antibody, facilitating its delivery to antigen-expressing tumor cells.

This linker is comprised of three key components:

-

Rhamnose (Rha): A sugar moiety that can potentially influence the solubility, stability, and pharmacokinetic properties of the resulting ADC.

-

Polyethylene Glycol (PEG3): A short PEG chain that enhances hydrophilicity, which can help to mitigate aggregation and improve the overall biophysical properties of the ADC.[]

-

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): A commonly used crosslinker that provides a stable linkage between the antibody and the payload.[] The SMCC part of the linker is considered non-cleavable, meaning the cytotoxic payload is released upon lysosomal degradation of the antibody within the target cell.[2]

These application notes provide an overview of the use of this compound in targeted drug delivery, along with generalized protocols for the synthesis, characterization, and evaluation of ADCs utilizing this type of linker.

Data Presentation

The following tables present illustrative quantitative data from representative ADC studies. This data is intended to provide a reference for the expected performance of ADCs and should be adapted based on the specific antibody, payload, and cancer cell line used.

Table 1: Illustrative In Vitro Cytotoxicity Data for a Representative ADC

| Cell Line | Target Antigen Expression | ADC IC50 (ng/mL) | Unconjugated Drug IC50 (ng/mL) |

| SK-BR-3 | High | 15 | 0.5 |

| BT-474 | High | 25 | 0.6 |

| MDA-MB-468 | Low/Negative | > 1000 | 0.4 |

| MCF-7 | Low/Negative | > 1000 | 0.5 |

IC50 values represent the concentration of the therapeutic agent required to inhibit the growth of 50% of the cells and are typically determined using assays such as the MTT assay.

Table 2: Illustrative In Vivo Efficacy Data for a Representative ADC in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| Unconjugated Antibody | 10 | 15 |

| ADC | 1 | 60 |

| ADC | 5 | 95 |